Ethyl 4-[[3-(2-chlorophenyl)-1-oxo-2-phenyl-2-propen-1-yl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-[(2E)-3-(2-CHLOROPHENYL)-2-PHENYLPROP-2-ENAMIDO]BENZOATE: is an organic compound with a complex structure that includes a chlorophenyl group, a phenylprop-2-enamido group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2E)-3-(2-CHLOROPHENYL)-2-PHENYLPROP-2-ENAMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Enamido Intermediate: This involves the reaction of 2-chlorobenzaldehyde with acetophenone in the presence of a base to form the chalcone intermediate.
Amidation: The chalcone intermediate is then reacted with ethyl 4-aminobenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-[(2E)-3-(2-CHLOROPHENYL)-2-PHENYLPROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-[(2E)-3-(2-CHLOROPHENYL)-2-PHENYLPROP-2-ENAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of ETHYL 4-[(2E)-3-(2-CHLOROPHENYL)-2-PHENYLPROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 4-CHLOROBENZOATE: Similar in structure but lacks the enamido and phenylprop groups.
ETHYL 4-[3-(2-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDO]BENZOATE: Contains a cyanoprop group instead of the phenylprop group.
Uniqueness
ETHYL 4-[(2E)-3-(2-CHLOROPHENYL)-2-PHENYLPROP-2-ENAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
732249-26-2 |
---|---|
Molekularformel |
C24H20ClNO3 |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
ethyl 4-[[3-(2-chlorophenyl)-2-phenylprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C24H20ClNO3/c1-2-29-24(28)18-12-14-20(15-13-18)26-23(27)21(17-8-4-3-5-9-17)16-19-10-6-7-11-22(19)25/h3-16H,2H2,1H3,(H,26,27) |
InChI-Schlüssel |
KDNLCXWIDHJCRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.